molecular formula C8H15O6PS2 B15294239 Malathion beta-Monoacid-d5

Malathion beta-Monoacid-d5

Cat. No.: B15294239
M. Wt: 307.3 g/mol
InChI Key: FARGSBYVTRDSKX-SGEUAGPISA-N
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Description

. This compound is primarily used in scientific research for its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malathion beta-Monoacid-d5 involves the esterification of malathion with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as acetonitrile or chloroform . The process involves the following steps:

    Esterification: Malathion is reacted with ethanol in the presence of a catalyst like sulfuric acid.

    Purification: The product is purified using column chromatography or recrystallization techniques.

    Characterization: The final product is characterized using spectroscopic methods such as NMR and IR spectroscopy.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Malathion beta-Monoacid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15O6PS2

Molecular Weight

307.3 g/mol

IUPAC Name

3-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid

InChI

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)/i1D3,4D2

InChI Key

FARGSBYVTRDSKX-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC(=O)O)SP(=S)(OC)OC

Canonical SMILES

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC

Origin of Product

United States

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